5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Solid-State Chemistry Formulation Development

5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 77803-44-2) is a heterocyclic 1,2,4-triazole-3-thiol derivative bearing a characteristic benzodioxole (methylenedioxyphenyl) moiety at C5 and a methyl group at N4. Its molecular formula is C10H9N3O2S, with a molecular weight of 235.26 g/mol.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26
CAS No. 77803-44-2
Cat. No. B2679423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS77803-44-2
Molecular FormulaC10H9N3O2S
Molecular Weight235.26
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C10H9N3O2S/c1-13-9(11-12-10(13)16)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,12,16)
InChIKeyLZMYGUFGSQKVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 77803-44-2): Procurement-Relevant Physicochemical and Structural Baseline


5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 77803-44-2) is a heterocyclic 1,2,4-triazole-3-thiol derivative bearing a characteristic benzodioxole (methylenedioxyphenyl) moiety at C5 and a methyl group at N4 [1]. Its molecular formula is C10H9N3O2S, with a molecular weight of 235.26 g/mol [1]. The compound is commercially supplied as a crystalline solid with a reported melting point of 187–188 °C (ethanol) and a predicted pKa of 8.52, a density of 1.57 g/cm³, and an XLogP3 of 1.4 [1]. Unlike simpler phenyl-substituted analogs, the presence of the benzodioxole ring introduces two additional hydrogen bond acceptors (total 4) and significantly alters the molecule's polarity, solubility, and metabolic profile, which are critical considerations for lead optimization and chemical probe selection [1].

Why Simple 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol Cannot Replace 5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol


Generic substitution of 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with the commercially ubiquitous 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7) is chemically inadvisable due to fundamental differences in physicochemical properties and pharmacophore geometry. The replacement of the benzodioxole moiety with a simple phenyl ring eliminates two oxygen atoms, thereby reducing the hydrogen bond acceptor count from 4 to 2 and the topological polar surface area (tPSA) from 78.2 Ų to 30.7 Ų [1][2]. This change is accompanied by a pKa reduction from 8.52 to 8.05, indicating altered thiol/thione tautomeric equilibrium and nucleophilicity [1]. Furthermore, the melting point drops significantly from 187–188 °C to 166 °C, reflecting weaker crystal lattice energy and potentially different solid-state stability during storage and formulation [1]. These quantifiable distinctions make the compounds non-interchangeable in any structure-activity relationship (SAR) study, pharmacological assay, or industrial process that depends on the specific electronics or sterics of the benzodioxole pharmacophore.

Quantitative Differentiation of 5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Against Closest Analogs


Melting Point and Crystalline Stability Compared to 4-Methyl-5-phenyl Analog

The target compound exhibits a significantly higher experimental melting point (mp) than its direct 5-phenyl congener, indicative of stronger intermolecular forces that can translate to superior solid-state stability during storage and handling. The mp of 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is reported as 187–188 °C , whereas 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7) melts at 166 °C .

Medicinal Chemistry Solid-State Chemistry Formulation Development

Acid Dissociation Constant (pKa) Shift Relative to Phenyl and Regioisomeric Analogs

The pKa of the triazole thiol/thione functional group is a key determinant of ionization state at physiological pH, affecting solubility, membrane permeability, and target engagement. The predicted pKa of 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is 8.52 , which is 0.47 units more basic than the 5-phenyl derivative (pKa 8.05) [1] and 2.51 units more basic than the regioisomeric 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 669755-93-5, pKa 6.01) .

Medicinal Chemistry Biochemical Assay Design Reactivity Profiling

Lipophilicity and Polar Surface Area Modulation via Benzodioxole Substitution

The benzodioxole group in the target compound provides a unique balance of lipophilicity and polar surface area compared to unsubstituted phenyl and regioisomeric analogs. The XLogP3 of the target is 1.4 [1], while the 5-phenyl analog possesses a higher LogP of 1.92 [2]. Simultaneously, the topological polar surface area (tPSA) of the target is 78.2 Ų [1], which is 47.5 Ų larger than the 5-phenyl analog (tPSA 30.7 Ų) [2].

Drug Design ADME Profiling Lead Optimization

Density and Molecular Packing Differences as Indicators of Solid-State Behavior

The predicted density of the target compound (1.57 g/cm³) is significantly higher than that of the 5-phenyl analog (1.28 g/cm³) and the unsubstituted core scaffold 4-methyl-4H-1,2,4-triazole-3-thiol (1.44 g/cm³) , consistent with more efficient molecular packing driven by the benzodioxole oxygen atoms.

Materials Science Crystal Engineering Process Chemistry

Hydrogen Bond Acceptor Count Advantage for Target Engagement

The benzodioxole ring adds two oxygen atoms over the phenyl group, increasing the total hydrogen bond acceptor (HBA) count from 2 (phenyl analog) to 4 (target) [1][2]. In class-level SAR studies, benzodioxole substituents on 1,2,4-triazole-3-thiol scaffolds are associated with enhanced binding affinity to metalloenzymes, primarily through chelation of active-site zinc ions by the dioxole oxygen atoms [3].

Medicinal Chemistry Molecular Recognition Enzyme Inhibition

Regioisomeric Specificity: Differentiation from 4-Benzodioxol-5-methyl Isomer

The regioisomer 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 669755-93-5) shares the same molecular formula and benzodioxole motif but positions the substituents differently on the triazole core. This positional isomerism results in a predicted pKa difference of 2.51 units (8.52 vs 6.01) [1] and an altered tautomeric preference, as evidenced by distinct IUPAC names generated for each isomer by Lexichem [1]. The regioisomer is predicted to favor the thiol form more strongly at physiological pH, leading to a different hydrogen bond donor/acceptor profile and a 30 °C higher predicted boiling point (362.0 °C vs ~331.7 °C) .

Chemical Synthesis Isomer Purity Biological Assay

Application Scenarios for 5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Defined pKa Control

In medicinal chemistry campaigns that require a triazole thiol scaffold with a specific pKa near 8.5 for optimal pH-dependent activity or S-alkylation reactivity, 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is the direct choice over the phenyl analog (pKa 8.05) . The 0.47-unit higher pKa translates to a meaningful shift in the fraction of the thiolate nucleophile at physiological pH, which can be decisive for irreversible inhibitor design or bioconjugation chemistry [1].

Fragment-Based Screening Libraries Targeting Metalloenzymes

This compound is an appropriate entry for fragment-based drug discovery (FBDD) campaigns focused on metallo-β-lactamases, tyrosinase, or other binuclear metalloenzymes. Its 4 hydrogen bond acceptors, including the benzodioxole oxygens, offer additional metal-coordination potential over the 2-acceptor phenyl analog, which lacks the capability for chelating active-site zinc ions [2]. Class-level evidence supports the use of 1,2,4-triazole-3-thiones as broad-spectrum β-lactamase inhibitor scaffolds [2].

Solid-Formulation Development Requiring Enhanced Thermal Stability

For research groups or early-stage process chemistry teams needing solid active pharmaceutical ingredient (API) intermediates with wider thermal processing windows, the elevated melting point of 187–188 °C provides a 22 °C advantage over the 4-methyl-5-phenyl analog (166 °C) . This reduces the risk of melt-induced degradation during hot-melt extrusion, milling, or accelerated stability studies .

Chemical Biology Probe Design for Kinase or Reductase SAR Studies

The unique combination of moderate lipophilicity (XLogP3 1.4) and high tPSA (78.2 Ų) of the target compound makes it a privileged scaffold for designing chemical probes aimed at intracellular targets with polar binding pockets, such as trypanothione reductase or certain kinases, where the phenyl analog (LogP 1.92, tPSA 30.7 Ų) would be excessively lipophilic and likely exhibit higher nonspecific binding [3][4].

Quote Request

Request a Quote for 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.